1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-
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Overview
Description
. This compound is characterized by the presence of two phenyl groups attached to a butanedione backbone. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- can be achieved through various methods. One common synthetic route involves the aldol condensation of benzaldehyde with acetone, followed by oxidation . The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- undergoes several types of chemical reactions:
Scientific Research Applications
1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- can be compared with other similar compounds such as:
1,2-Dibenzoylethane: Similar in structure but with different reactivity and applications.
2,2’'-Biacetophenone: Another related compound with distinct chemical properties.
Biphenacyl: Shares the biphenyl structure but differs in functional groups and uses.
These comparisons highlight the unique aspects of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)-, particularly its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1,4-bis(4-phenylphenyl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-20-28(30)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAOMYQHLMUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345174 |
Source
|
Record name | 1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34733-52-3 |
Source
|
Record name | 1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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